N-(hexadecanoyl)-1-deoxysphing-4-enine
Overview
Description
N-(hexadecanoyl)-1-deoxysphing-4-enine is a synthetic sphingolipid analog that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is structurally similar to natural sphingolipids, which are essential components of cell membranes and play crucial roles in cell signaling and metabolism.
Mechanism of Action
- SM is found in high concentrations in nerve cell membranes (myelin sheaths) and red blood cell membranes. Traditionally considered structurally important, SM now plays a crucial role in lipid rafts—microdomains that regulate protein localization and interactions .
- As a precursor, HexCer participates in the sphingomyelin cycle, leading to the production of ceramides and other sphingolipid metabolites .
Target of Action
Mode of Action
Pharmacokinetics
- HexCer is not soluble in DMSO but dissolves in ethanol and a mixture of chloroform, methanol, and water (65:25:4) at 5 mg/mL . Once absorbed, HexCer integrates into cell membranes, particularly lipid rafts. HexCer serves as a precursor for ceramide synthesis, impacting downstream pathways. Details on excretion are limited, but it likely follows lipid metabolism pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(hexadecanoyl)-1-deoxysphing-4-enine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate sphingosine derivative and hexadecanoic acid.
Activation: Hexadecanoic acid is activated using reagents such as dicyclohexylcarbodiimide (DCC) to form the active ester.
Coupling Reaction: The activated hexadecanoic acid is then coupled with the sphingosine derivative under controlled conditions to form the desired compound.
Purification: The product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(hexadecanoyl)-1-deoxysphing-4-enine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or ozone to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Substitution reactions can be achieved by reacting the compound with nucleophiles or electrophiles to replace specific atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed:
Oxidation Products: Hydroxylated or carboxylated derivatives
Reduction Products: Reduced forms of the compound
Substitution Products: Derivatives with different functional groups
Scientific Research Applications
N-(hexadecanoyl)-1-deoxysphing-4-enine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex sphingolipid analogs.
Biology: Studied for its role in cell signaling and membrane dynamics.
Medicine: Investigated for its potential therapeutic effects in diseases related to sphingolipid metabolism.
Industry: Utilized in the development of bioactive compounds and pharmaceuticals.
Comparison with Similar Compounds
Sphingosine
Ceramide
Sphingomyelin
N-Hexadecanoyl-L-homoserine lactone
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxyoctadec-4-en-2-yl]hexadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h28,30,32-33,36H,4-27,29,31H2,1-3H3,(H,35,37)/b30-28+/t32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAZTBDOTJASLA-RLLISAASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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